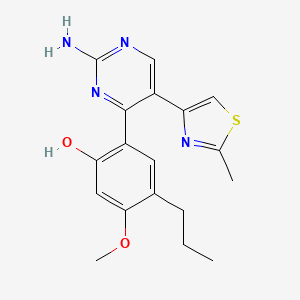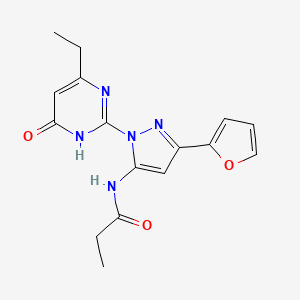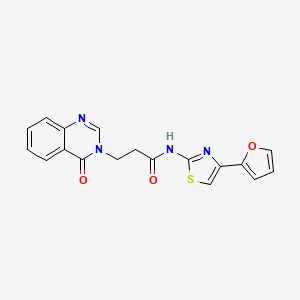![molecular formula C11H20N2O B2836413 [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone CAS No. 1932630-38-0](/img/structure/B2836413.png)
[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,3R)-3-Aminocyclopentanecarboxylic acid” is a chemical with the molecular formula C6H11NO2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular structure of related compounds such as “(1S,3R)-3-Aminocyclohexanol” and "(1R,3R)-3-Aminocyclopentanecarboxylic acid" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. For example, “(1S,3R)-3-Aminocyclopentanecarboxylic acid” has a molecular weight of 129.16 and is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
- (1S,3R)-ACPD is an agonist at L-AP4 receptors , which are part of the metabotropic glutamate receptor family . It evokes outward currents in retinal ON bipolar cells, suggesting its role in modulating neuronal responses .
- Researchers have synthesized all stereoisomers of ACPD , including (1S,3R)-ACPD , through optical resolution and diastereomeric separation .
Neuropharmacology and Metabotropic Glutamate Receptors (mGluRs)
Synthetic Chemistry and Stereoisomer Studies
Pheromone Identification
Mechanism of Action
Target of Action
The primary target of [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone, also known as rac-(1r,3s)-3-(piperidine-1-carbonyl)cyclopentan-1-amine, is the enzyme Glutathione Peroxidase 4 (GPx4) . GPx4 is a key enzyme involved in the prevention of oxidative stress by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
This compound acts as an inhibitor of GPx4 . By binding to GPx4, it inhibits the enzyme’s activity, leading to an accumulation of lipid-based reactive oxygen species (ROS), particularly lipid hydroperoxides . This interaction disrupts the normal functioning of cells and can lead to a type of cell death known as ferroptosis .
Biochemical Pathways
The inhibition of GPx4 affects the biochemical pathway of lipid peroxidation. Under normal conditions, GPx4 reduces lipid hydroperoxides, preventing the accumulation of harmful ROS. When GPx4 is inhibited by [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone, lipid hydroperoxides accumulate, leading to oxidative stress and damage to cellular components . This process triggers ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid ROS .
Pharmacokinetics
For instance, its bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action, can impact its efficacy .
Result of Action
The primary result of the action of [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone is the induction of ferroptosis . This form of cell death is characterized by the accumulation of lethal lipid ROS, leading to the oxidation of polyunsaturated fatty acids in cellular membranes . The induction of ferroptosis can have significant effects on cellular health and has been linked to various pathological conditions .
Action Environment
The action of [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can potentially counteract the ROS accumulation induced by this compound . Additionally, factors such as pH, temperature, and the presence of other interacting molecules can influence the stability and efficacy of the compound .
Safety and Hazards
properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-4-9(8-10)11(14)13-6-2-1-3-7-13/h9-10H,1-8,12H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHDPUARNKQMPS-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CC[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)
![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2836335.png)




![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)
![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2836351.png)
